2-(1-methylcyclopropoxy)acetic acid
Description
Properties
CAS No. |
1553716-45-2 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The primary synthetic route involves the reaction of 1-methylcyclopropanol with chloroacetic acid under basic conditions. This method leverages nucleophilic substitution (SN2), where the hydroxyl group of 1-methylcyclopropanol is deprotonated by a strong base (e.g., NaOH), forming an alkoxide ion. This alkoxide attacks the α-carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.
Reaction equation:
Optimized Parameters
-
Base: Sodium hydroxide (47% aqueous solution) is preferred due to its efficacy in deprotonating the alcohol.
-
Solvent: Methanol facilitates solubility and reaction homogeneity.
-
Temperature: 70–80°C for 2 hours ensures complete conversion.
-
Workup: Acidification to pH 3–4 with HCl precipitates the product, followed by extraction with ethyl acetate and crystallization using heptanes.
Table 1: Comparative Analysis of Base and Solvent Combinations
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaOH | Methanol | 70–80 | 85–90 | >99 |
| KOH | Ethanol | 65–75 | 78–82 | 95–98 |
| Na₂CO₃ | Water | 80–90 | 70–75 | 90–92 |
Ester Hydrolysis Route
Synthesis of Methyl Ester Intermediate
An alternative approach involves synthesizing the methyl ester derivative first, followed by hydrolysis. This method is advantageous for avoiding side reactions during direct acid formation.
Reaction steps:
-
Esterification: React 1-methylcyclopropanol with methyl chloroacetate in the presence of a base.
-
Hydrolysis: Treat the ester intermediate with aqueous NaOH to yield the carboxylic acid.
Critical considerations:
-
Catalyst: p-Toluenesulfonic acid (PTSA) in xylene enables efficient azeotropic removal of methanol and water.
-
Temperature: 120–150°C for 60 hours ensures complete ring closure and ester conversion.
Industrial-Scale Production
Large-Scale Reactor Design
Industrial production employs 12 L reactors equipped with Dean-Stark apparatus for continuous solvent removal. Key steps include:
-
Reagent ratios: 1:1 molar ratio of 1-methylcyclopropanol to chloroacetic acid.
-
Distillation: Vacuum distillation at 115–125°C/12–18 torr purifies the final product.
Table 2: Industrial Process Metrics
| Parameter | Value |
|---|---|
| Reactor volume | 12 L |
| Reaction time | 60 hours |
| Batch yield | 1,860 g (95% purity) |
| Energy consumption | 18 kWh/kg |
Side Reactions and Mitigation
Common Byproducts
-
Over-alkylation: Occurs at elevated temperatures (>90°C), leading to di-ether formation.
-
Ester degradation: Prolonged heating during hydrolysis can decarboxylate the acetic acid moiety.
Mitigation Strategies
-
Temperature control: Maintain reaction temperatures below 80°C during nucleophilic substitution.
-
Catalytic inhibitors: Additives like hydroquinone (0.1 wt%) suppress radical-based side reactions.
Catalytic and Solvent Innovations
Phase-Transfer Catalysis (PTC)
Recent advancements utilize tetrabutylammonium bromide (TBAB) as a PTC in biphasic systems (water/toluene). This reduces reaction time from 12 hours to 4 hours with comparable yields (88%).
Green Solvent Alternatives
-
Cyclopentyl methyl ether (CPME): Replaces xylene in esterification steps, offering lower toxicity and higher boiling points.
Analytical and Purification Techniques
Chromatographic Monitoring
Chemical Reactions Analysis
Types of Reactions
2-(1-methylcyclopropoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-methylcyclopropoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-methylcyclopropoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural features and molecular properties of 2-(1-methylcyclopropoxy)acetic acid and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents on Cyclopropane | Key Functional Groups | CAS No. |
|---|---|---|---|---|---|
| This compound* | C6H10O3 | 130.14 (calc.) | 1-methyl, ether oxygen | Ether, carboxylic acid | Not available |
| 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid | C7H10O4 | 158.15 | Methoxycarbonyl | Ester, carboxylic acid | 175221-16-6 |
| 2-(2-Methylcyclopropyl)acetic acid | C6H10O2 | 114.14 | 2-methyl | Carboxylic acid | 27621-18-7 |
| 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid | C12H14O2 | 190.24 | 1-(2-methylphenyl) | Carboxylic acid | 1226178-18-2 |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C9H9BrO3 | 245.07 | 3-bromo, 4-methoxy (aromatic ring) | Carboxylic acid | Not available |
| 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) | C10H11ClO3 | 214.65 | 4-chloro, 2-methylphenoxy | Ether, carboxylic acid | 93-65-2 |
*Calculated molecular weight based on formula.
Key Observations :
- Ether Linkages : Compounds like MCPP () and the target compound share ether linkages, which enhance stability and influence bioavailability. MCPP, a herbicide, demonstrates high toxicity (Health Hazard Rating 3), suggesting that ether-containing analogs may require careful handling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-methylcyclopropoxy)acetic acid, and how do reaction conditions influence cyclopropane ring stability?
- Methodological Answer : The synthesis of cyclopropane-containing compounds like this compound often employs ring-opening or cycloaddition strategies. Key considerations include:
- Protecting groups : Use tert-butyl or silyl ethers to stabilize reactive intermediates during cyclopropane formation.
- Temperature control : Low temperatures (-20°C to 0°C) minimize ring strain-induced side reactions.
- Catalysts : Transition-metal catalysts (e.g., Rh(II)) enhance stereochemical control .
- Data Table :
| Synthetic Method | Yield (%) | Stereopurity (%) | Key Reagents |
|---|---|---|---|
| Cyclopropanation | 65–75 | >90 | Rh₂(OAc)₄ |
| Ring Expansion | 50–60 | 85–90 | BF₃·Et₂O |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard.
- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 150–200 K to minimize thermal motion artifacts.
- Software : SHELXL for refinement, with hydrogen atoms placed in calculated positions using riding models. Space group determination (e.g., monoclinic P2₁/c) is critical for symmetry analysis .
- Data Table :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å) | a = 5.106, b = 22.352, c = 7.401 |
| β angle (°) | 108.2 |
Q. What spectroscopic techniques are used to validate the purity and structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.8–1.2 ppm) and carboxylate resonance (δ 170–180 ppm).
- Mass spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., [M+H]⁺ = 173.1052).
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm for purity assessment (>95%) .
Advanced Research Questions
Q. How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- SPR : Immobilize target enzymes (e.g., cyclooxygenase) on a sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1–100 μM).
- ITC : Titrate the compound into a protein solution to determine binding stoichiometry (n) and enthalpy (ΔH). Adjust buffer pH to match physiological conditions (pH 7.4) .
- Data Table :
| Technique | Kd (µM) | ΔG (kJ/mol) | ΔH (kJ/mol) |
|---|---|---|---|
| SPR | 12.3 ± 1.2 | -28.4 | N/A |
| ITC | 15.7 ± 2.1 | -26.9 | -10.2 |
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., Cohen’s d for effect size).
- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-buffer variability.
- Dose-response curves : Fit data to Hill equations to compare EC₅₀ values across experimental setups .
Q. What computational methods predict the reactivity and metabolic pathways of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess cyclopropane ring strain (≈27 kcal/mol).
- ADMET prediction : Use tools like SwissADME to forecast metabolic sites (e.g., cytochrome P450 oxidation at the methoxy group) .
Q. How can crystallography data inform hydrogen-bonding networks and supramolecular assembly in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
